コバルト二鉄四酸化物

説明

Cobalt diiron tetraoxide (CFT) is a unique chemical compound with a variety of applications in scientific research. CFT is composed of cobalt, iron, and oxygen and has a unique structure that makes it useful for a variety of scientific applications. CFT has been studied extensively in recent years due to its potential applications in various areas, such as in materials science, biochemistry, and physiology.

科学的研究の応用

ナノスケール磁性材料

コバルト二鉄四酸化物は重要なナノスケール磁性材料です 。この特性により、データストレージ、磁気共鳴画像法(MRI)、磁性流体ハイパーサーミアなど、さまざまな分野で役立ちます。磁性流体ハイパーサーミアでは、磁場下で熱を発生させて癌治療に使用できます。

分子イメージング

コバルト二鉄四酸化物の磁性により、分子イメージングにも適しています 。MRIの造影剤として使用でき、体内構造の視認性を高め、診断のための詳細な画像を提供します。

薬物送達

コバルト二鉄四酸化物ナノ粒子は、薬物送達システムで使用できます 。磁性により、ナノ粒子は外部磁場を使用して体内の特定の場所に誘導できるため、薬物送達の効率と有効性を向上させることができます。

酸素発生反応(OER)触媒

コバルト二鉄四酸化物は、水酸化物の酸素発生反応(OER)活性を高めることがわかりました 。これは、水から水素ガスを生成するプロセスである電気化学的電気分解のための有望な触媒となっています。

環境触媒

コバルト二鉄四酸化物は、環境触媒にも使用できます 。例えば、廃水処理プロセスにおける有機汚染物質の分解に使用できます。

作用機序

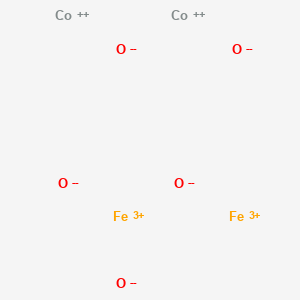

Cobalt diiron tetraoxide, also known as cobalt(2+);iron(3+);oxygen(2-), is a compound with the molecular formula CoFe2O4 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

Cobalt diiron tetraoxide may affect several biochemical pathways. For instance, cobalt can mimic hypoxia by depleting cellular sterols and unsaturated fatty acids, which involves cobalt-mediated inhibition of biosynthetic steps involving diiron-oxo enzymes . .

Pharmacokinetics

As a nanopowder, its bioavailability may be influenced by factors such as particle size and surface properties

Result of Action

It’s known that cobalt compounds can have various effects, such as inducing hypoxia-like states

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tuning the shape of Cobalt diiron tetraoxide nanoparticles has been shown to significantly alter the redox feature and the catalytic property . This suggests that Cobalt diiron tetraoxide may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

It has been observed that cobalt and nickel exposure at levels as low as 0.5 and 1 mM, respectively, visibly inhibits growth in Escherichia coli . Given the similarities between Cobalt diiron tetraoxide and these compounds, it is possible that Cobalt diiron tetraoxide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the shape of Cobalt diiron tetraoxide nanoparticles can significantly alter their redox feature and catalytic property . This suggests that Cobalt diiron tetraoxide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that cobalt-rich wüstite nanoparticles undergo a phase-transformation into the spinels Co x Fe 3−x O 4 ( x ≥ 2) under certain conditions . This suggests that Cobalt diiron tetraoxide may have similar stability and degradation properties, and may exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been observed that cobalt and nickel exposure can lead to observable adverse effects in animal models . Given the similarities between Cobalt diiron tetraoxide and these compounds, it is possible that Cobalt diiron tetraoxide may have similar dosage-dependent effects in animal models.

Metabolic Pathways

Given its potential redox and catalytic properties , it is possible that Cobalt diiron tetraoxide may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its nanoscale size , it is possible that Cobalt diiron tetraoxide may interact with various transporters or binding proteins, potentially affecting its localization or accumulation within cells and tissues.

Subcellular Localization

Given its nanoscale size , it is possible that Cobalt diiron tetraoxide may be directed to specific compartments or organelles within the cell, potentially affecting its activity or function.

特性

IUPAC Name |

cobalt(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGOCNMGDFPQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2Fe2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12052-28-7 | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diiron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of cobalt diiron tetraoxide in the METE-FG cylindrical shells?

A1: In the study by [], cobalt diiron tetraoxide (CoFe2O4) is used as a constituent material alongside barium titanate (BaTiO3) in the fabrication of METE-FG cylindrical shells. The combination of these materials with their respective magneto-electro-thermal properties is leveraged to create a functionally graded structure. This means the shell's properties, influenced by the varying composition of CoFe2O4 and BaTiO3 across its thickness, can be tailored for specific applications requiring responses to magnetic, electric, and thermal stimuli.

Q2: How does the choice of cobalt diiron tetraoxide impact the material compatibility and stability of these shells?

A2: The research primarily focuses on the mechanical and vibrational characteristics of the METE-FG shells under various conditions []. While it doesn't delve deep into the chemical compatibility and stability of cobalt diiron tetraoxide with barium titanate, it implies that the chosen combination is viable for the fabrication process and the intended application. Further research focusing on long-term stability and potential interfacial interactions between these materials would be valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)